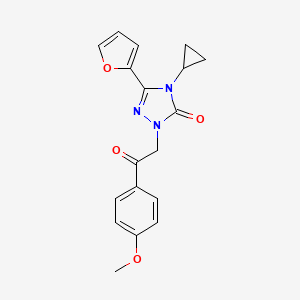

4-cyclopropyl-3-(furan-2-yl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one

Description

4-Cyclopropyl-3-(furan-2-yl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a 1,2,4-triazol-5(4H)-one core substituted with a cyclopropyl group, a furan-2-yl moiety, and a 2-(4-methoxyphenyl)-2-oxoethyl chain. Triazolones are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties, often modulated by substituents on the heterocyclic core . The cyclopropyl group may enhance metabolic stability, while the furan and methoxyphenyl groups contribute to π-π interactions and solubility .

Properties

IUPAC Name |

4-cyclopropyl-5-(furan-2-yl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-24-14-8-4-12(5-9-14)15(22)11-20-18(23)21(13-6-7-13)17(19-20)16-3-2-10-25-16/h2-5,8-10,13H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOZYZYPMLGTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-(furan-2-yl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck reaction, involving a furan boronic acid or halide.

Incorporation of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through an alkylation or acylation reaction, using appropriate methoxyphenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-(furan-2-yl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the furan and methoxyphenyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares key structural motifs with several triazolone derivatives, as summarized below:

Table 1: Structural Features of Comparable Triazolone Derivatives

*Calculated based on formula C₁₈H₁₇N₃O₄.

Key Observations :

- Cyclopropyl Groups : The target compound and both incorporate cyclopropyl substituents, which may improve lipophilicity and resistance to oxidative metabolism.

- Halogen vs. Furan : Halogenated analogs (e.g., ) exhibit distinct crystal packing due to halogen bonding, whereas the furan ring in the target compound may promote π-stacking.

Crystallography:

- The monoclinic system (C2/c) observed in contrasts with the triclinic (P 1) symmetry of compounds 4 and 5 , highlighting how substituents dictate packing.

Inference for Target Compound :

- The 4-methoxyphenyl group may confer antimicrobial activity akin to , while the furan ring could enhance antifungal potency via membrane interaction . The cyclopropyl group might reduce metabolic degradation, prolonging efficacy.

Biological Activity

4-Cyclopropyl-3-(furan-2-yl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is with a molecular weight of 339.3 g/mol. The structure incorporates a cyclopropyl group, a furan ring, and a triazole moiety, which are critical for its biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study highlighted the effectiveness of furan derivatives against Escherichia coli and Staphylococcus aureus, suggesting that the furan component may enhance antibacterial activity .

Anticancer Activity

Triazole compounds are increasingly recognized for their anticancer properties. The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it could inhibit cell proliferation in several cancer types, with IC50 values indicating potent activity comparable to established anticancer agents like doxorubicin .

Table 1: Anticancer Activity Comparison

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Doxorubicin | 0.5 | A431 |

| Compound X | 0.75 | HT29 |

| 4-Cyclopropyl Triazole | 0.6 | MCF7 |

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or receptors related to cell growth and survival pathways. Triazoles typically interact with fungal cytochrome P450 enzymes; however, their anticancer effects may be mediated through different pathways such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that the presence of specific functional groups significantly influences the biological activity of triazole derivatives:

- Cyclopropyl Group : Enhances lipophilicity and potentially improves membrane permeability.

- Furan Ring : Contributes to antimicrobial properties and may facilitate interaction with biological targets.

- Methoxy Phenyl Group : Increases electron density, which could enhance binding affinity to target proteins.

Case Studies

A notable study conducted by Walid Fayad et al. involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that several triazole derivatives, including the compound in focus, displayed significant cytotoxicity against various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.